Cas no 910404-26-1 (1-(1-methyl-1H-imidazol-5-yl)propan-2-amine)

1-(1-methyl-1H-imidazol-5-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-methyl-1H-imidazol-5-yl)propan-2-amine
- 1H-Imidazole-5-ethanamine, α,1-dimethyl-
- 910404-26-1
- EN300-1248297
- AKOS006228311
- SCHEMBL2625071
-
- Inchi: 1S/C7H13N3/c1-6(8)3-7-4-9-5-10(7)2/h4-6H,3,8H2,1-2H3
- InChI Key: XKUDYRPWUDVKEY-UHFFFAOYSA-N
- SMILES: N1(C)C=NC=C1CC(C)N
Computed Properties
- Exact Mass: 139.110947427g/mol
- Monoisotopic Mass: 139.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
- XLogP3: -0.2
Experimental Properties
- Density: 1.09±0.1 g/cm3(Predicted)
- Boiling Point: 297.1±15.0 °C(Predicted)
- pka: 10.08±0.10(Predicted)
1-(1-methyl-1H-imidazol-5-yl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1248297-5.0g |
1-(1-methyl-1H-imidazol-5-yl)propan-2-amine |
910404-26-1 | 95% | 5g |
$3935.0 | 2023-05-25 | |
Enamine | EN300-1248297-0.05g |
1-(1-methyl-1H-imidazol-5-yl)propan-2-amine |
910404-26-1 | 95% | 0.05g |
$315.0 | 2023-05-25 | |
Aaron | AR020LUQ-500mg |
1-(1-methyl-1H-imidazol-5-yl)propan-2-amine |
910404-26-1 | 95% | 500mg |
$1480.00 | 2024-07-18 | |
Aaron | AR020LUQ-1g |
1-(1-methyl-1H-imidazol-5-yl)propan-2-amine |
910404-26-1 | 95% | 1g |
$1891.00 | 2024-07-18 | |
Aaron | AR020LUQ-10g |
1-(1-methyl-1H-imidazol-5-yl)propan-2-amine |
910404-26-1 | 95% | 10g |
$8051.00 | 2023-12-15 | |
1PlusChem | 1P020LME-50mg |
1-(1-methyl-1H-imidazol-5-yl)propan-2-amine |
910404-26-1 | 95% | 50mg |
$452.00 | 2024-04-20 | |
1PlusChem | 1P020LME-250mg |
1-(1-methyl-1H-imidazol-5-yl)propan-2-amine |
910404-26-1 | 95% | 250mg |
$893.00 | 2024-04-20 | |
1PlusChem | 1P020LME-10g |
1-(1-methyl-1H-imidazol-5-yl)propan-2-amine |
910404-26-1 | 95% | 10g |
$7277.00 | 2023-12-16 | |
Enamine | EN300-1248297-0.5g |
1-(1-methyl-1H-imidazol-5-yl)propan-2-amine |
910404-26-1 | 95% | 0.5g |
$1058.0 | 2023-05-25 | |
Enamine | EN300-1248297-2.5g |
1-(1-methyl-1H-imidazol-5-yl)propan-2-amine |
910404-26-1 | 95% | 2.5g |
$2660.0 | 2023-05-25 |
1-(1-methyl-1H-imidazol-5-yl)propan-2-amine Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
Additional information on 1-(1-methyl-1H-imidazol-5-yl)propan-2-amine
Exploring the Properties and Applications of 1-(1-Methyl-1H-Imidazol-5-Yl)Propan-2-Amine
The compound with CAS No. 910404-26-1, commonly referred to as 1-(1-methyl-1H-imidazol-5-yl)propan-2-amine, is a fascinating molecule with a diverse range of applications in various fields. This organic compound belongs to the class of amines and features a unique structure that combines an imidazole ring with a branched amine group. Its chemical formula is C8H15N3, and it has a molecular weight of approximately 157.23 g/mol.
The imidazole ring in this compound plays a crucial role in its chemical reactivity and functional properties. Imidazole, being a heterocyclic aromatic compound, is known for its ability to act as both a base and an acid, making it versatile in different chemical environments. The methyl group attached to the imidazole ring further enhances its stability and reactivity, making it suitable for various synthetic applications.
Recent studies have highlighted the potential of 1-(1-methyl-1H-imidazol-5-yl)propan-2-amine in the field of drug discovery. Researchers have explored its role as a building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its ability to form hydrogen bonds and participate in π-interactions makes it an ideal candidate for designing molecules with high bioavailability and target specificity.
In addition to its pharmaceutical applications, this compound has also found use in catalysis. The nitrogen atoms in the imidazole ring can act as Lewis bases, enabling the compound to coordinate with metal ions and facilitate various catalytic transformations. Recent advancements in asymmetric catalysis have leveraged this property to develop enantioselective reactions, opening new avenues for the synthesis of chiral compounds.
The synthesis of 910404-26-1 typically involves multi-step reactions, often starting from readily available starting materials such as methylamine and aldehydes or ketones. The process often includes condensation reactions followed by cyclization to form the imidazole ring. Researchers have optimized these reaction conditions to improve yield and purity, making the synthesis more efficient and scalable.
From an environmental standpoint, understanding the fate and transport of this compound is essential for assessing its potential impact on ecosystems. Studies have shown that under aerobic conditions, the compound undergoes biodegradation, albeit at varying rates depending on environmental factors such as temperature and pH levels. These findings are crucial for ensuring safe handling and disposal practices in industrial settings.
In conclusion, 1-(1-methyl-1H-imidazol-5-Yl)Propan-2-Amine, with its unique chemical structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its applications span from drug discovery to catalysis, with ongoing studies exploring new synthetic routes and biological activities. As research progresses, this compound is expected to contribute significantly to advancing both scientific knowledge and practical applications.
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